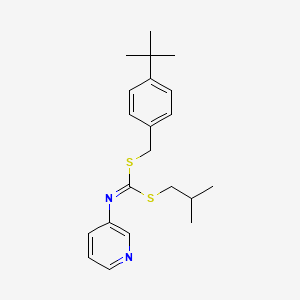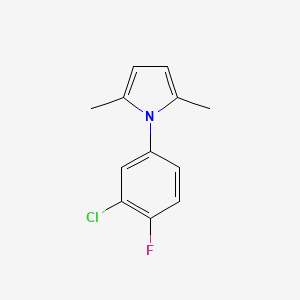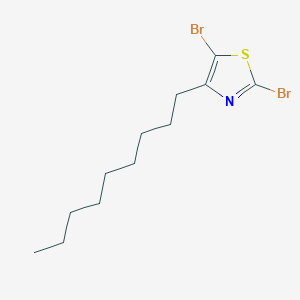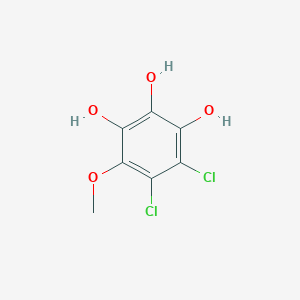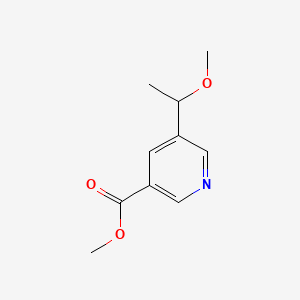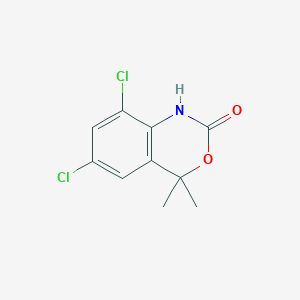
4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6,8-dichloro-4,4-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6,8-dichloro-4,4-dimethyl- is a heterocyclic compound belonging to the benzoxazine family. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. The presence of chlorine and methyl groups in the structure enhances its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6,8-dichloro-4,4-dimethyl- typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method includes the reaction of anthranilic acid derivatives with acyl chlorides, followed by cyclization using cyclizing agents such as acetic anhydride, polyphosphoric acid, or sulfuric acid .
Industrial Production Methods: Industrial production of this compound can be achieved through a one-pot synthesis method. This involves the use of iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents, allowing for high yields under mild conditions .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: Dihydrobenzoxazine derivatives.
Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used
科学的研究の応用
4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6,8-dichloro-4,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: Used in the production of polymers and materials with specific properties
作用機序
The compound exerts its effects through various mechanisms depending on its application:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis, leading to cell lysis.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: Induces apoptosis in cancer cells by targeting specific molecular pathways
類似化合物との比較
- 2-Methyl-4H-3,1-benzoxazin-4-one
- 2-Phenyl-4H-3,1-benzoxazin-4-one
- 2-Substituted 4H-3,1-benzoxazin-4-one derivatives
Comparison:
- Uniqueness: The presence of chlorine and methyl groups in 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-6,8-dichloro-4,4-dimethyl- enhances its reactivity and biological activity compared to other benzoxazine derivatives.
- Applications: While similar compounds also exhibit antimicrobial and anticancer properties, the specific substitutions in this compound provide unique pathways for chemical reactions and potential applications .
特性
CAS番号 |
21441-01-0 |
|---|---|
分子式 |
C10H9Cl2NO2 |
分子量 |
246.09 g/mol |
IUPAC名 |
6,8-dichloro-4,4-dimethyl-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C10H9Cl2NO2/c1-10(2)6-3-5(11)4-7(12)8(6)13-9(14)15-10/h3-4H,1-2H3,(H,13,14) |
InChIキー |
MTQBQKRLIDTQKB-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C(=CC(=C2)Cl)Cl)NC(=O)O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


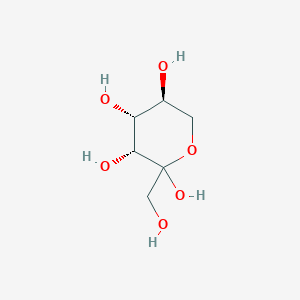
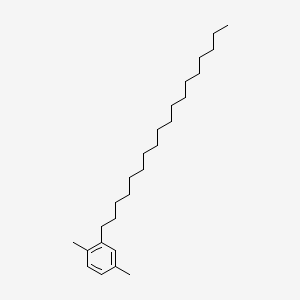
![2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine](/img/structure/B13814163.png)
![(5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13814170.png)
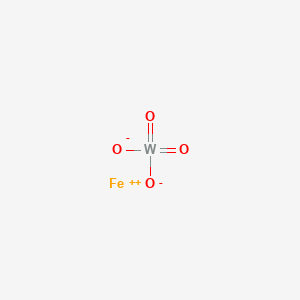
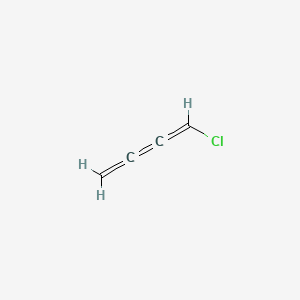
![Bicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13814183.png)
![2-[[Cyanomethyl(methyl)amino]methylidene]propanedinitrile](/img/structure/B13814184.png)
